3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide is a heterocyclic compound that features a fused ring system combining thieno and pyrazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide typically involves the oxidation of precursor compounds. One method involves the oxidation of 3-aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole 4,4-dioxides using bromine under mild conditions (MeOH, 18°C, 1 hour) . The yields of the desired product are generally good, and the reaction conditions are relatively straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive chemicals like bromine.
Chemical Reactions Analysis
Types of Reactions
3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: As mentioned, the compound can be synthesized through oxidation reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the thieno or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Substitution: Various reagents can be used depending on the desired substitution, including halogens, acids, and bases.
Major Products Formed
The major product formed from the oxidation reaction is the this compound itself. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: Its heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share a similar heterocyclic structure and have various biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.
Uniqueness
3H-Thieno[2,3-c]pyrazole, 3a,4,5,6a-tetrahydro-3a-methyl-, 6,6-dioxide is unique due to its fused thieno-pyrazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
61695-47-4 |
---|---|
Molecular Formula |
C6H10N2O2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3a-methyl-3,4,5,6a-tetrahydrothieno[2,3-c]pyrazole 6,6-dioxide |
InChI |
InChI=1S/C6H10N2O2S/c1-6-2-3-11(9,10)5(6)8-7-4-6/h5H,2-4H2,1H3 |
InChI Key |
OMEMDJKWOOIPMW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCS(=O)(=O)C1N=NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.